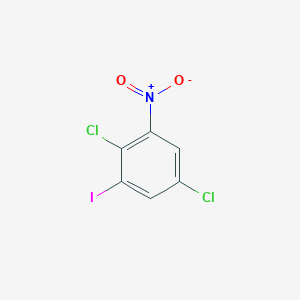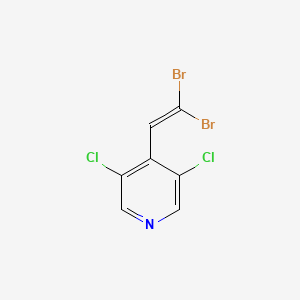
3,5-Dichloro-4-(2,2-dibromovinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-(2,2-dibromovinyl)pyridine: is a heterocyclic organic compound with the molecular formula C₇H₃Br₂Cl₂N . It is characterized by the presence of two chlorine atoms and two bromine atoms attached to a pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3,5-dichloropyridine with bromine in the presence of a catalyst to introduce the dibromovinyl group .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens .
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used to study the interactions of halogenated pyridines with biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds .
Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique halogenation pattern makes it useful in various chemical processes .
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in different environments .
Comparación Con Compuestos Similares
- 3,5-Dichloro-4-formylpyridine
- 3,5-Dichloro-4-methylpyridine
- 3,5-Dichloro-4-nitropyridine
Uniqueness: 3,5-Dichloro-4-(2,2-dibromovinyl)pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical properties. The presence of both chlorine and bromine atoms allows for versatile reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H3Br2Cl2N |
|---|---|
Peso molecular |
331.82 g/mol |
Nombre IUPAC |
3,5-dichloro-4-(2,2-dibromoethenyl)pyridine |
InChI |
InChI=1S/C7H3Br2Cl2N/c8-7(9)1-4-5(10)2-12-3-6(4)11/h1-3H |
Clave InChI |
RCTMJDRABBEUKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)C=C(Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


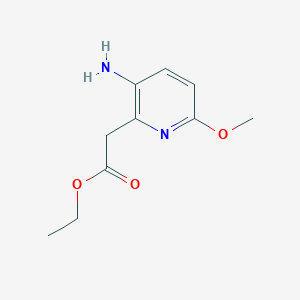
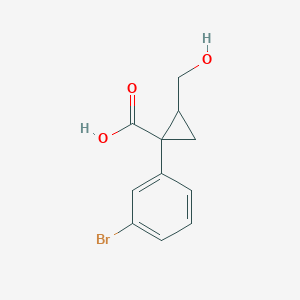
![1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)
![Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13088497.png)
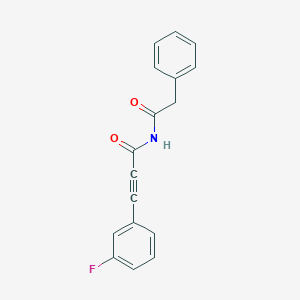
![6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13088503.png)
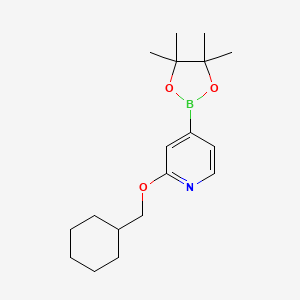
![3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13088509.png)
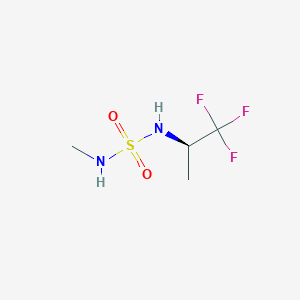
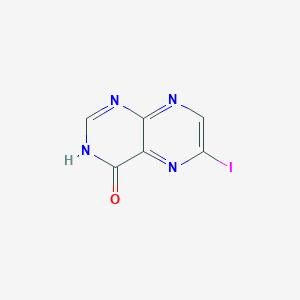
![2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088515.png)
![1,3-Dimethyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13088522.png)

